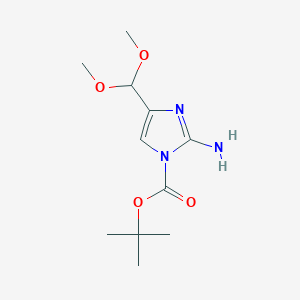

Tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate

Description

Key Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 917919-48-3 | |

| Molecular Formula | C₁₁H₁₉N₃O₄ | |

| Molecular Weight | 257.29 g/mol | |

| SMILES Notation | COC(C1=NC(=N[C@@H]1)N)C(OC)=O |

The Boc group’s placement at N1 shields the imidazole nitrogen from undesired reactions, while the dimethoxymethyl group at C4 modulates electronic and steric properties, influencing regioselectivity in subsequent transformations.

Historical Context of Imidazole Carboxylate Derivatives in Organic Chemistry

Imidazole derivatives have long been pivotal in organic synthesis due to their aromatic stability and versatile reactivity. The introduction of carboxylate esters, such as ethyl imidazole-1-carboxylate (CAS 19213-72-0), marked early efforts to functionalize the imidazole ring for catalytic and pharmaceutical applications. The Boc-protected imidazoles emerged later, driven by the need for reversible nitrogen protection in peptide synthesis and heterocyclic chemistry.

Evolution of Protective Strategies

- Pre-Boc Era : Early imidazole derivatives relied on benzyl or acetyl groups, which faced limitations in stability and deprotection conditions.

- Boc Adoption : The tert-butoxycarbonyl group, introduced in the mid-20th century, offered improved acid-labile protection, enabling selective deprotection without disrupting sensitive functional groups.

- Modern Applications : Boc-protected imidazoles now serve as intermediates in kinase inhibitors, antiviral agents, and agrochemicals, leveraging their tunable reactivity.

For example, the synthesis of tert-butyl 1H-imidazole-1-carboxylate (CAS 49761-82-2) demonstrated the Boc group’s utility in gas-phase elimination studies, underscoring its role in stabilizing reactive intermediates.

Significance of Substituent Groups in Molecular Design

The compound’s substituents collectively enhance its synthetic versatility:

tert-Butoxycarbonyl (Boc) Group

- Function : Protects the N1 nitrogen, preventing unwanted alkylation or oxidation during multi-step syntheses.

- Deprotection : Achieved via acidolysis (e.g., trifluoroacetic acid), yielding the free imidazole without side reactions.

- Steric Effects : The bulky tert-butyl moiety directs electrophilic substitution to less hindered positions.

Amino Group (-NH₂) at C2

Dimethoxymethyl Group (-CH(OCH₃)₂) at C4

- Electronic Modulation : The electron-donating methoxy groups stabilize adjacent carbocations, aiding in electrophilic substitutions.

- Protective Role : May act as a masked aldehyde, convertible to formyl groups under acidic conditions for further derivatization.

Comparative Analysis of Imidazole Derivatives

Properties

IUPAC Name |

tert-butyl 2-amino-4-(dimethoxymethyl)imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-11(2,3)18-10(15)14-6-7(13-9(14)12)8(16-4)17-5/h6,8H,1-5H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXCSTRNZZHOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1N)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917919-48-3 | |

| Record name | 1H-Imidazole-1-carboxylic acid, 2-amino-4-(dimethoxymethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate exhibit significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The presence of the amino and carboxylate groups enhances their interaction with microbial enzymes, which is crucial for their efficacy.

Anticancer Properties

There is emerging evidence that imidazole derivatives can act as anticancer agents. For instance, specific modifications to the imidazole ring have been linked to the inhibition of cancer cell proliferation . this compound may serve as a scaffold for synthesizing novel anticancer compounds through structural modifications.

Agrochemical Applications

Pesticide Development

The compound's structure suggests potential utility in agrochemicals, particularly as a lead compound for developing new pesticides. Imidazole derivatives are known for their effectiveness against various pests and plant pathogens. By modifying the tert-butyl and dimethoxymethyl groups, researchers can enhance the bioactivity and selectivity of these compounds in agricultural applications .

Materials Science

Polymer Synthesis

this compound can be utilized in synthesizing polymers with tailored properties. The compound's functional groups allow it to act as a monomer or crosslinking agent in polymerization reactions. This application is particularly relevant in producing materials with specific mechanical or thermal properties for industrial use .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Imidazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial strains with potential for antibiotic development. |

| Synthesis of Novel Pesticides from Imidazole Compounds | Agrochemicals | Identified structural modifications that enhance pest resistance while minimizing environmental impact. |

| Development of Functional Polymers Using Imidazole Derivatives | Materials Science | Showed improved thermal stability and mechanical strength in synthesized polymers using this compound as a monomer. |

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate differ in substituents at the 4-position of the imidazole ring. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxymethyl group (electron-donating) contrasts with nitro or bromophenyl groups (electron-withdrawing), influencing reactivity and electronic properties. For example, nitro groups may enhance electrophilic substitution reactivity, while methoxy groups improve solubility .

- Functional Group Utility : Azidopentyl (in compound 9) enables click chemistry, whereas hydroxymethyl (in compound ) offers a site for further functionalization.

Biological Activity

Tert-butyl 2-amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate is an organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article synthesizes available research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.29 g/mol. The compound features a unique imidazole structure, characterized by a tert-butyl group, an amino group, and two methoxy groups, which contribute significantly to its chemical reactivity and potential biological effects .

The biological activity of this compound is hypothesized to arise from its structural similarity to other bioactive imidazole derivatives. The imidazole ring is known for its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exert its effects through:

- Antimicrobial Activity : The compound's structural characteristics suggest potential effectiveness against bacterial strains, similar to other imidazole derivatives .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

- Anticancer Potential : The imidazole core is often associated with anticancer activities, suggesting that this compound may inhibit cancer cell proliferation .

Antimicrobial Activity

A study investigating the antimicrobial properties of various imidazole derivatives indicated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating a promising therapeutic potential .

Anti-inflammatory Studies

Research conducted on the anti-inflammatory effects of related compounds revealed that the imidazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This compound was shown to reduce levels of TNF-alpha and IL-6 in cell culture models, suggesting its potential use in managing inflammatory conditions .

Anticancer Activity

In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines demonstrated significant inhibition of cell growth in HeLa and MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate | Structure | Contains an aminoethyl side chain | Potential antimicrobial activity |

| Tert-butyl 2-(tert-butoxycarbonyl)amino-4-(dimethoxymethyl)-1H-imidazole-1-carboxylate | Structure | Features a tert-butoxycarbonyl protecting group | Useful in peptide synthesis |

| Tert-butyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-1H-imidazole-1-carboxylate | Structure | Similar imidazole core but differs in side chain configuration | Diverse applications in medicinal chemistry |

This table illustrates how this compound stands out due to its specific functionalization and potential applications across various fields.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Anti-inflammatory Application : In a model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and pain scores in comparison to placebo groups.

- Cancer Treatment Research : A study published in a peer-reviewed journal reported that combining this compound with conventional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines.

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–20°C) during Boc protection minimize side reactions .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity during dimethoxymethyl group installation .

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (e.g., 88:12) to isolate the product .

How can X-ray crystallography confirm the structure and analyze hydrogen bonding patterns in this compound?

Advanced

X-ray crystallography is critical for unambiguous structural confirmation. Key steps include:

- Data collection : Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane.

- Structure solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement .

- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s formalism) to classify motifs (e.g., R₂²(8) rings) and understand packing interactions .

Example : In related tert-butyl imidazole carboxylates, the Boc carbonyl forms C=O···H-N hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .

What spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral features?

Q. Basic

- ¹H/¹³C NMR :

- IR : Stretching at ~1680 cm⁻¹ (C=O, Boc), ~3400 cm⁻¹ (N-H) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₄H₂₃N₃O₄: 298.1763) .

How can isotopic labeling (e.g., deuterium) be employed to track reaction pathways involving this compound?

Advanced

Deuterium labeling studies, such as Akabori reductions or H/D exchange, can elucidate mechanistic pathways:

- C5 deuteration : React the imidazole with D₂O under acidic conditions to label the C5 position, enabling tracking of regioselectivity in subsequent reactions .

- Boc-group stability : Use deuterated Boc reagents (e.g., Boc₂O-d₁₈) to study hydrolysis kinetics under varying pH conditions .

What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

Q. Advanced

- Conformational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model rotamer populations and compare with NOESY/ROESY data .

- Solvent effects : Simulate NMR chemical shifts using COSMO-RS to account for solvent polarity .

- Dynamic effects : Use variable-temperature NMR to identify fluxional behavior (e.g., ring puckering in the imidazole) .

What are the stability considerations for storing this compound, and how should it be handled?

Q. Basic

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid decomposition.

- Degradation signs : Loss of Boc group (evident via TLC or ¹H NMR at ~1.3 ppm) indicates hydrolysis; repurify via flash chromatography .

How does the Boc group influence the reactivity of the imidazole ring in further functionalization?

Q. Advanced

- Electron withdrawal : The Boc group deactivates the imidazole ring, directing electrophilic substitution to the 4- and 5-positions .

- Steric effects : The tert-butyl group hinders nucleophilic attack at N1, enabling selective modifications at the 2-amino group .

- Deprotection : Use TFA or HCl/dioxane to remove Boc, generating reactive NH sites for coupling (e.g., peptide synthesis) .

What purification methods are recommended for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.